molecular formula C10H16O B8534060 1-Cyclooct-2-enylethanone

1-Cyclooct-2-enylethanone

Cat. No.: B8534060
M. Wt: 152.23 g/mol
InChI Key: NSNVIOQKEVYPCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclooct-2-enylethanone is a useful research compound. Its molecular formula is C10H16O and its molecular weight is 152.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-cyclooct-2-en-1-ylethanone

InChI

InChI=1S/C10H16O/c1-9(11)10-7-5-3-2-4-6-8-10/h5,7,10H,2-4,6,8H2,1H3

InChI Key

NSNVIOQKEVYPCM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCCCCC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

At 0° C., a solution of 1-cyclooct-2-enylethanol (1.4 g, 9 mmol) in dichloromethane (20 ml) was added to pyridiniumchlorochromate (2.35 g, 11 mmol) in dichloromethane (30 ml). The resulting mixture was stirred at 20° C. during 3.5 h and filtered through Celite®. The filtrate was concentrated and the crude product purified by flash chromatography (hexane/Et2O 6:1) to give 0.7 g of 1-cyclooct-2-enylethanone (55%).
Name
1-cyclooct-2-enylethanol
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

At 35° C., a solution of lithium acetylide-ethylene diamine (50 g, 0.49 mol) in THF (500 ml) was slowly treated (reaction temperature ≦35° C.) with a solution of cyclooctanone (51.4 g, 0.41 mol) in THF (100 ml). The resulting mixture was stirred for 4 h at 20° C., 15 h at 45° C., cooled to 5° C., treated with aqueous sat. NH4Cl solution (250 ml) and washed with 3M aqueous HCl. After extraction with Et2O, the organic phases were washed with water, aqueous sat. Na2CO3 solution, dried (Na2SO4), and concentrated to give 1-ethynylcyclooctanol (66.6 g). A solution of crude 1-ethynylcyclooctanol (65 g) in formic acid (130 ml) was heated for 2.5 h at 80° C. The resulting mixture was taken up in Et2O and washed successively with water, 5M NaOH, water, aqueous sat. NH4Cl solution, dried (Na2SO4), and concentrated to give 56 g of crude product. A fraction (8 g) was purified by flash chromatography (hexane/Et2O 95:5→9:1) to give 4.1 g of 1-cyclooct-2-enylethanone.
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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